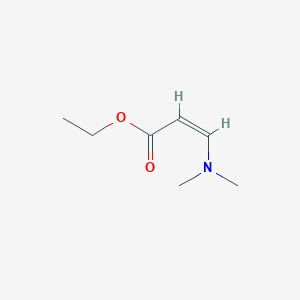

(Z)-ethyl 3-(dimethylamino)acrylate

Cat. No. B1662092

Key on ui cas rn:

924-99-2

M. Wt: 143.18 g/mol

InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06207828B1

Procedure details

I have found surprisingly conditions which allow the preparation of ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate (2) from ethyl trifluoroacetoacetate and DMF acetals according to a general one-step reaction. Specifically, I found that compound 2 can be prepared in good yields (61-85%) by reacting ethyl trifluoroacetoacetate with DMF acetals in the presence of an organic acid such as acetic acid. While not wishing to be bound by theory, the success of this reaction condition appears to lie in the suppression of the loss of the trifluoroacetyl group from (2) through the attack of the alcohol by-products. In the absence of the organic acid, ethyl 3-(N,N-dimethylamino)-2-propenoate (4) is formed as the major product in all cases. My overall result is shown in Scheme 2.

Name

ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

DMF acetals

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

compound 2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

DMF acetals

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

( 2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)C([C:5](=[CH:11][N:12]([CH3:14])[CH3:13])[C:6]([O:8][CH2:9][CH3:10])=[O:7])=O.FC(F)(F)C(=O)CC(OCC)=O>C(O)(=O)C>[CH3:13][N:12]([CH:11]=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:14]

|

Inputs

Step One

|

Name

|

ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)C(C(=O)OCC)=CN(C)C)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(CC(=O)OCC)=O)(F)F

|

[Compound]

|

Name

|

DMF acetals

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

compound 2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)C(C(=O)OCC)=CN(C)C)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(CC(=O)OCC)=O)(F)F

|

Step Four

[Compound]

|

Name

|

DMF acetals

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)C(C(=O)OCC)=CN(C)C)(F)F

|

Step Six

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to a general one-step reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in good yields (61-85%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C)C=CC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06207828B1

Procedure details

I have found surprisingly conditions which allow the preparation of ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate (2) from ethyl trifluoroacetoacetate and DMF acetals according to a general one-step reaction. Specifically, I found that compound 2 can be prepared in good yields (61-85%) by reacting ethyl trifluoroacetoacetate with DMF acetals in the presence of an organic acid such as acetic acid. While not wishing to be bound by theory, the success of this reaction condition appears to lie in the suppression of the loss of the trifluoroacetyl group from (2) through the attack of the alcohol by-products. In the absence of the organic acid, ethyl 3-(N,N-dimethylamino)-2-propenoate (4) is formed as the major product in all cases. My overall result is shown in Scheme 2.

Name

ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

DMF acetals

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

compound 2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

DMF acetals

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

( 2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)C([C:5](=[CH:11][N:12]([CH3:14])[CH3:13])[C:6]([O:8][CH2:9][CH3:10])=[O:7])=O.FC(F)(F)C(=O)CC(OCC)=O>C(O)(=O)C>[CH3:13][N:12]([CH:11]=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:14]

|

Inputs

Step One

|

Name

|

ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)C(C(=O)OCC)=CN(C)C)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(CC(=O)OCC)=O)(F)F

|

[Compound]

|

Name

|

DMF acetals

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

compound 2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)C(C(=O)OCC)=CN(C)C)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(CC(=O)OCC)=O)(F)F

|

Step Four

[Compound]

|

Name

|

DMF acetals

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)C(C(=O)OCC)=CN(C)C)(F)F

|

Step Six

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to a general one-step reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in good yields (61-85%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C)C=CC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |